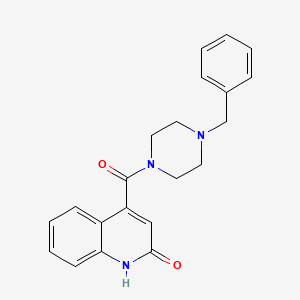![molecular formula C20H12Cl2N2O4S2 B11151093 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3,6-dichloro-1-benzothiophene-2-carboxylate](/img/structure/B11151093.png)
4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3,6-dichloro-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(5Z)-2-Imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 3,6-dichloro-1-benzothiophene-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a thiazolidine ring, a benzothiophene moiety, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 3,6-dichloro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, temperatures, and reaction times, as well as ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
4-{[(5Z)-2-Imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 3,6-dichloro-1-benzothiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[(5Z)-2-Imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 3,6-dichloro-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 4-{[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 3,6-dichloro-1-benzothiophene-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazolidine ring and benzothiophene moiety are key structural features that enable binding to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{5-[(Z)-(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}-N-methylbenzenesulfonamide
- 4-{5-[(Z)-(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzenesulfonamide
Uniqueness
Compared to similar compounds, 4-{[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 3,6-dichloro-1-benzothiophene-2-carboxylate is unique due to its specific combination of functional groups and the presence of both a thiazolidine ring and a benzothiophene moiety. This unique structure may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C20H12Cl2N2O4S2 |
|---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] 3,6-dichloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C20H12Cl2N2O4S2/c1-27-13-6-9(7-15-18(25)24-20(23)30-15)2-5-12(13)28-19(26)17-16(22)11-4-3-10(21)8-14(11)29-17/h2-8H,1H3,(H2,23,24,25)/b15-7- |
InChI Key |
OCCCMHABBFOXDI-CHHVJCJISA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N=C(S2)N)OC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N)OC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-chloro-2,2-dimethyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one](/img/structure/B11151023.png)
![7-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one](/img/structure/B11151024.png)
![methyl {6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11151037.png)
![1,3-dimethyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11151042.png)
![6-({2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid](/img/structure/B11151044.png)

![3-(3,4-dimethoxyphenyl)-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B11151056.png)
![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B11151063.png)
![5-ethoxy-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B11151076.png)
![N-[2-(1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B11151094.png)
![4-[4-(3-chlorophenyl)piperazino]-N-(1H-indol-6-yl)-4-oxobutanamide](/img/structure/B11151095.png)
![6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B11151098.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B11151099.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-L-methioninate](/img/structure/B11151101.png)
